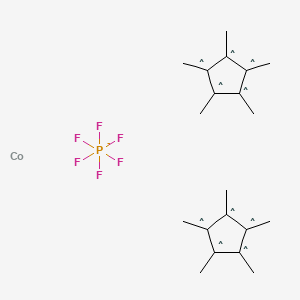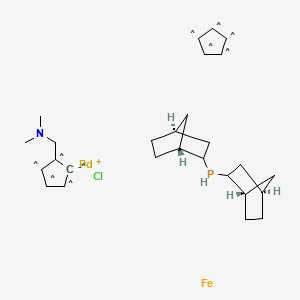![molecular formula C56H48O16 B6289080 Calix[8]hydroquinone CAS No. 182810-01-1](/img/structure/B6289080.png)
Calix[8]hydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calix8hydroquinone is a macrocyclic compound composed of eight hydroquinone units connected by methylene bridges
準備方法
Synthetic Routes and Reaction Conditions: Calix8hydroquinone can be synthesized through the cyclization of p-benzyloxyphenol and paraformaldehyde in the presence of a base, followed by debenzylation. The reaction typically involves the use of acetic anhydride or toluene-p-sulfonyl chloride as acylating agents .
Industrial Production Methods: While specific industrial production methods for Calix8hydroquinone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Calix8hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroquinone units, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Calix8hydroquinone can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
Calix8hydroquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecular architectures and as a ligand in coordination chemistry.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug delivery and molecular recognition studies.
Industry: It is explored for use in materials science, particularly in the development of organic cathode materials for lithium-ion batteries
作用機序
The mechanism of action of Calix8hydroquinone involves its ability to undergo redox reactions, which can influence its interactions with other molecules. The hydroquinone units can donate or accept electrons, making the compound a versatile redox agent. This property is particularly useful in applications such as catalysis and energy storage .
類似化合物との比較
- Calix4hydroquinone: Composed of four hydroquinone units, it has similar redox properties but lower molecular weight and fewer reactive sites.
- Calix6hydroquinone: Contains six hydroquinone units, offering a balance between molecular size and reactivity.
Uniqueness: Calix8hydroquinone stands out due to its larger size and higher number of reactive sites compared to its smaller counterparts. This makes it more effective in applications requiring high capacity and stability, such as in lithium-ion batteries .
特性
IUPAC Name |
nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24,57-72H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXXYLMDOTHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)






![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)
